1-Phenylbut-3-yn-2-ol
Overview
Description
“1-Phenylbut-3-yn-2-ol” is a chemical compound with the molecular formula C10H10O . It is also known by other names such as 3-Hydroxy-1-phenyl-1-butyne, α-Ethynyl-α-methylbenzenemethanol, and Benzyl alcohol, α-ethynyl-α-methyl .
Synthesis Analysis
The synthesis of “1-Phenylbut-3-yn-2-ol” involves the reaction with CO2 catalyzed by transition metal salts in ionic liquid . This reaction leads to the formation of α-methylene cyclic carbonates .
Molecular Structure Analysis
The molecular structure of “1-Phenylbut-3-yn-2-ol” can be represented by the IUPAC Standard InChI: InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“1-Phenylbut-3-yn-2-ol” undergoes a copper (II)-promoted cycloaddition to azides leading to triazoles . This reaction is part of its chemical reactivity profile.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenylbut-3-yn-2-ol” include a molecular weight of 146.1858 . It is a solid with a boiling point of 102-103 °C/12 mmHg . The compound has a density of 1.005 g/mL at 25 °C .
Scientific Research Applications
Application 1: Preparation of α-methylene cyclic carbonates
- Summary of the Application: 1-Phenylbut-3-yn-2-ol is used in the preparation of α-methylene cyclic carbonates. This reaction involves the use of CO2 and is catalyzed by transition metal salts in an ionic liquid .
- Results or Outcomes: The sources do not provide specific results or outcomes for this application .
Application 2: Copper (II)-promoted cycloaddition to azides
- Summary of the Application: 1-Phenylbut-3-yn-2-ol is used in copper (II)-promoted cycloaddition reactions with azides, leading to the formation of triazoles .
- Results or Outcomes: The sources do not provide specific results or outcomes for this application .
Application 3: Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions
Safety And Hazards
“1-Phenylbut-3-yn-2-ol” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-phenylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGBKUCKYBJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468505 | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbut-3-yn-2-ol | |
CAS RN |
4378-23-8 | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbut-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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